![molecular formula C12H23NO B13323129 (7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B13323129.png)
(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine is a chemical compound with a unique spirocyclic structure. This compound features a spiro linkage between a decane ring and an oxane ring, with a methanamine group attached to the second carbon of the oxane ring. The presence of two methyl groups at the 7th and 9th positions of the decane ring adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with a diol under acidic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination. This involves the reaction of the spirocyclic ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Methylation: The final step involves the methylation of the spirocyclic compound at the 7th and 9th positions. This can be achieved using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and reductive amination reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.
Reduction: Reduction reactions can produce primary or secondary amines.
Substitution: Substitution reactions can lead to the formation of various substituted amines or amides.
Scientific Research Applications
(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The spirocyclic structure provides rigidity and specificity in binding to molecular targets, which can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine: This compound has a similar spirocyclic structure but differs in the position of the methyl groups.
(1,7-Dioxaspiro[4.5]decan-2-yl)methanamine: This compound features an additional oxygen atom in the spirocyclic ring.
(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanol: This compound has a hydroxyl group instead of a methanamine group.
Uniqueness
(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of the methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine |
InChI |
InChI=1S/C12H23NO/c1-9-5-10(2)7-12(6-9)4-3-11(8-13)14-12/h9-11H,3-8,13H2,1-2H3 |
InChI Key |
LKNJVTODEOPTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)CCC(O2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


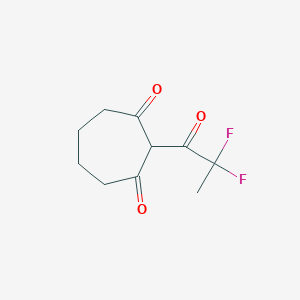
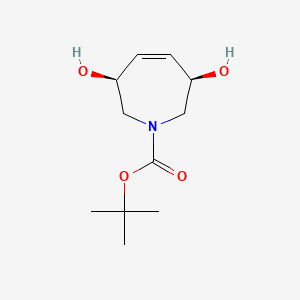
![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13323067.png)
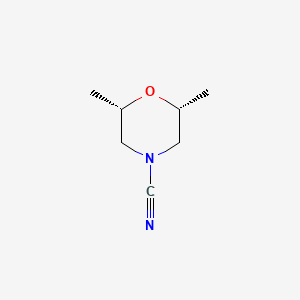
![2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid](/img/structure/B13323085.png)
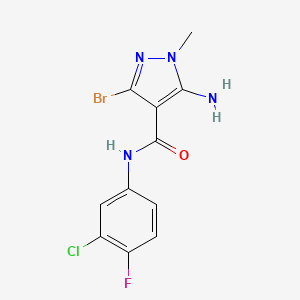
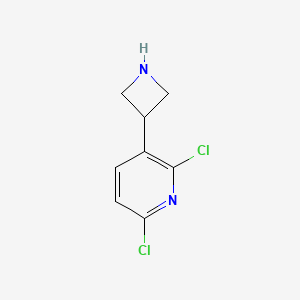
![2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13323089.png)
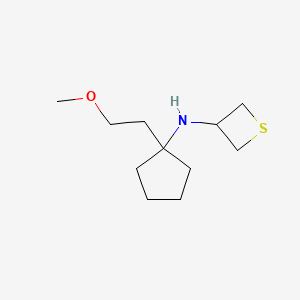
![4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13323099.png)
![(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B13323100.png)
![3-Ethylidene-8-azabicyclo[3.2.1]octane](/img/structure/B13323106.png)
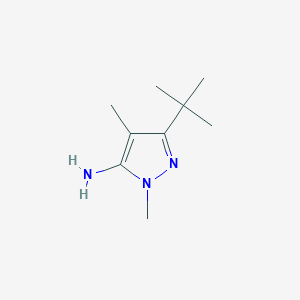
![tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B13323119.png)
